Journal Name:Physica B: Condensed Matter
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IF:0
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Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-12-07 , DOI:
10.1002/mats.202200066
In this work, the tensile strength of polyimide/silica composites with the covalently bonded interface (bonded PI/SiO2) is investigated by molecular dynamic simulation. It is found that the nanofiller with smaller size can bring out a larger number of hydrogen bonds and interfacial non-bond energy in the composites, resulting in higher tensile strength. As the immobilization of the PI chains in the vicinity of SiO2, the covalently bonded interface is found to offer a greater reinforcing effect than the unbonded interface that is confirmed by the self-diffusion coefficient. The tensile strength of 9 wt.% bonded PI/SiO2 composites is 11.34% higher than that of the unbounded composites. The tensile strength of PI/SiO2 composites is enhanced with the increase of SiO2 concentration up to critical mass percent (Xc), beyond which it will be decreased. To quantitatively predict Xc of PI/SiO2 composites, an empirical equation based on the non-bond energy of the composites is proposed. The empirical equation showed that the Xc of PI/SiO2 composites ranged from 8.03 to 10.36 wt.%, which is consistent with experimental values. These results provided the understanding of size-dependent covalently bonded interface structure, which would be beneficial to the design of nanocomposites with excellent mechanical performances.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-03-09 , DOI:
10.1002/mats.202100096
Mean-square radius of gyration Rg2 and the maximum span length LMS of each polymer molecule formed in the crosslinking of polymer chains that follow the Schulz–Zimm distribution are determined by using the Monte Carlo simulation method for the generation of various crosslinked polymer architecture. For the random crosslinking, it is found that the expected g-ratio of Rg2 of the crosslinked polymer to that of a linear polymer for a given number of crosslinks k does not change with the crosslinking density up to the gel point. The g-ratio for a given k is larger for broader primary chain length distribution, and a convenient formula for the relationship between g and k is proposed. The linear relationship, Rg2 = 0.178 LMS applies, at least approximately, regardless of the primary chain length distribution and the crosslinking density. The relationship is essentially the same as for the branched polymers. The effect of nonrandom crosslinking is investigated through the theoretical simulation for the free-radical vinyl/divinyl copolymerization conducted in a steady-state continuous stirred tank reactor (CSTR). It is found that the nonrandomness induced by this reaction system does not change either of the universal relationships, g–k and Rg2–LMS.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-04-01 , DOI:
10.1002/mats.202200016
End stage renal disease (ESRD) affects ≈10% of the world's population. Hemodialysis (HD) is a life-sustaining extracorporeal blood purifying treatment for ESRD patients. Despite the advances in technology, the hemoincompatibility of the dialyzers leads to a high morbidity and mortality rate. Decreasing interactions between polymers and blood constituents will result in controlled binding of human serum proteins to the surface and consequently enhanced biocompatibility. This study aims to assess the interaction energy between common hemodialysis polymer structures and human serum proteins using molecular dynamics simulation to offer a framework for understanding the dominant interactions as a reference for material development. Molecular dynamics and molecular docking simulations are conducted for calculating polymerprotein binding energies. Common serum proteins are selected for protein models. Poly aryl ether sulfone (PAES) with and without polyvinyl pyrrolidone (PVP), polyvinylidene fluoride (PVDF), cellulose triacetate (CTA), polyacrylonitrile (PAN), and polymethyl methacrylate (PMMA) membrane structures are chosen as the different classes of dialyzers. The van der Waals interactions between polymers and proteins dominate the binding energies sequence. Molecular docking results of the affinity between protein receptors-ligands are aligned with the MD binding interaction.
Predicting Multi-Component Phase Equilibria of Polymers using Approximations to Flory–Huggins Theory
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-02-24 , DOI:
10.1002/mats.202300001
The rational development of sustainable polymeric materials demands tunable properties using mixtures of polymers with chemical variations. At the same time, the sheer number of potential variations and combinations makes experimentally or numerically studying every new mixture impractical. A direct predictive tool quantifying how material properties change when molecular features change provides a less time- and resource-consuming route to optimization. Numerically solving Flory–Huggins theory provides such a tool for mono-disperse mixtures with a limited number of components, but for multi-component systems the large number of equations makes numerical computations challenging. Approximate solutions to Flory–Huggins theory relating miscibility and solubility to molecular features are presented. The set of approximate relations show a wider range of accuracy compared to existing approximations. The combination of the analytical, lower-order, and more accurate higher-order approximations together contribute to a broader applicability and extensibility of Flory–Huggins theory.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-01-19 , DOI:
10.1002/mats.202370001
Front Cover: Symmetry break is introduced by a novel non-twin kneading element. The self-cleaning still remains where one-tip rotor engaged with two-tip one replaces two identical two-tip rotors of conventional twin screws. The numerical simulation is performed using finite element method and mesh superposition technique. A Lagrangian statistics method reveals that the non-twin geometry offers equivalent distributive mixing and better dispersive mixing. This is reported by Baiping Xu, Ruifeng Liang, Shuping Xiao, Lingcao Tan, Jian Song, and Huiwen Yu in article number 2200052.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-10-17 , DOI:
10.1002/mats.202200051
Nitrile-butadiene rubber (NBR) has been wildly applied in vibration control technology, it is usually mixed with organic small molecular modifiers and well vulcanized, which can greatly enhance the mechanical and damping properties of the material. This work aims to design the optimum blending ratio of hindered phenol A/B/NBR composite with the best damping property by means of molecular dynamics (MD) simulation, and investigate the mechanical performance from the molecular level. The shear deformation simulation is conducted on pure NBR models to study the impact of rubber crosslink degree (CD) on elasticity and plasticity of NBR. To research the damping mechanism of the material, detailed analyses of the micro molecular structure and reciprocating shear simulation are carried out on NBR composite models with different hindered phenol A/B ratio. The simulation results indicate a strong positive correlation between intermolecular H-bonds and loss factor η, and the NBR composite with hindered phenol A/B per hundred rubber (phr) 30/30 shows the best damping performance.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-03-26 , DOI:
10.1002/mats.202100091
Step-growth polymerized systems of general type “AfiBgi” are considered. The monomers bear one or more reactive groups of type A and/or B. An A group on one monomeric unit might react with a B group on another unit, thus coupling the two units. This process repeats itself randomly, and at a given degree of conversion, a wide range of polymeric molecules has formed, differing in both molecular size and in branching structure, determined by the laws of probability. In a slice of the molecular size distribution, all polymeric molecules have the same size, but differ in number and position of branching points. A method is presented to calculate the path length distribution for each such slice. Here, path length is the number of chemical bonds in the path connecting two monomeric units in the molecule. From the path length distribution, the light scattering function is calculated.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-05-18 , DOI:
10.1002/mats.202370005
Front Cover: In article number 2200076, Tiancheng Chen and Yuci Xu study the self-assembly of A(BC)2B multiblock copolymer in a nanopore using the self-consistent field theory. Obtain the hierarchical concentric ring (HCk), hierarchical perforated cylinder (HPk), hierarchical helix (HHk), and hierarchical disk (HDk) in research. Then discuss the stability of hierarchical structures by exploring the influence of pore size and χAB on k.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2023-03-18 , DOI:
10.1002/mats.202200080
Simulations are performed for long hard-sphere polymer chains using a recently developed binary-tree based Monte Carlo method. Systems in two to five dimensions with free and periodic boundary conditions and up to 107 repeat units are considered. The analysis is focused on scaling properties of the end-to-end distance and the entropy and their dependence on the sphere diameter. To this end new methods for measuring entropy and its derivatives are introduced. By determining the Flory exponent ν and the weakly universal amplitude ratio of end-to-end distance to radius of gyration we find that the system generally reproduces the behavior of self-avoiding lattice walks in strong support of universality.
Physica B: Condensed Matter ( IF 0 ) Pub Date: 2022-12-23 , DOI:
10.1002/mats.202200062
Cross-linking and branching of primary polymer molecules are investigated using the Galton–Watson (GW) process. Starting with the probability generating function (pgf) of the primary molecular weight distribution (MWD), analytical expressions are derived for the bivariate pgfs g(nbr, s) of branched polymers which depend also on the number of branch points nbr. The bivariate MWDs n(nbr, i) (i: number of molecular units) are then derived as Taylor expansions in s. All three cases of random branching: X-shaped (cross-linking), T-shaped (only one end takes part in the branching process), and H-shaped (both ends can take part in the branching process) are treated. An extension of the formalism does not require the construction of the pgf and allows the direct use of the MWD of the primary chains. However, using pgfs allows to go past the gel point and to determine the MWD and content of the sol. Explicit expressions are given for special distributions: the mono modal, the most probable, the Schulz-Zimm, the Poisson, and the Catalan distribution for the cases of X-shaped and T-shaped branching.
Supplementary Information
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